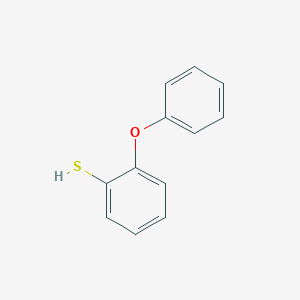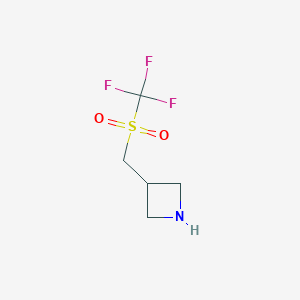
3-(((Trifluoromethyl)sulfonyl)methyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((Trifluoromethyl)sulfonyl)methyl)azetidine is a compound with the molecular formula C5H8F3NO2S and a molecular weight of 203.18 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a trifluoromethylsulfonyl group, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(((Trifluoromethyl)sulfonyl)methyl)azetidine, often involves the cyclization of suitable precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production methods for azetidines typically involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina can enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(((Trifluoromethyl)sulfonyl)methyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, often facilitated by the electron-withdrawing trifluoromethylsulfonyl group.
Ring-Opening Reactions: The strained azetidine ring can be opened by nucleophiles, leading to the formation of diverse products.
Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles for ring-opening reactions include amines, alcohols, and thiols.
Catalysts: Palladium and copper catalysts are often used in cross-coupling reactions.
Solvents: Typical solvents include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening can yield amines, alcohols, or thiols, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
3-(((Trifluoromethyl)sulfonyl)methyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(((Trifluoromethyl)sulfonyl)methyl)azetidine involves its ability to undergo nucleophilic ring-opening reactions. The electron-withdrawing trifluoromethylsulfonyl group activates the azetidine ring, making it more susceptible to nucleophilic attack . This property is exploited in various synthetic applications to create complex molecules with high precision .
Comparison with Similar Compounds
Similar Compounds
Triflidic Acid:
Trifluoromethylated Pharmaceuticals: Compounds like fluoxetine and celecoxib contain trifluoromethyl groups and exhibit significant biological activity.
Uniqueness
3-(((Trifluoromethyl)sulfonyl)methyl)azetidine is unique due to its combination of an azetidine ring and a trifluoromethylsulfonyl group. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H8F3NO2S |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-(trifluoromethylsulfonylmethyl)azetidine |
InChI |
InChI=1S/C5H8F3NO2S/c6-5(7,8)12(10,11)3-4-1-9-2-4/h4,9H,1-3H2 |
InChI Key |
DSHAZRYTRQAJCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [carbamoyl(fluoro)methyl]phosphonate](/img/structure/B13473449.png)
![1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13473452.png)
![Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B13473461.png)
![1,1-difluoro-N-methylspiro[2.3]hexan-5-amine hydrochloride](/img/structure/B13473462.png)
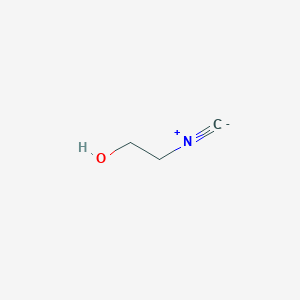
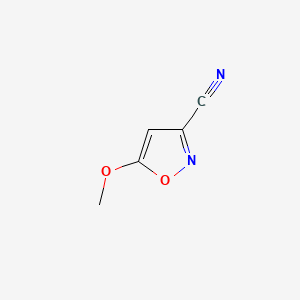
![N-[4-(aminomethyl)phenyl]propanamide hydrochloride](/img/structure/B13473469.png)
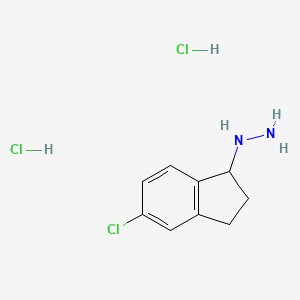
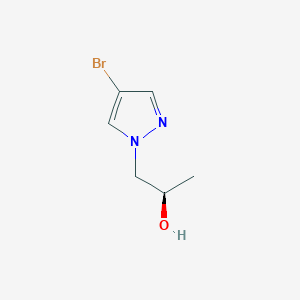
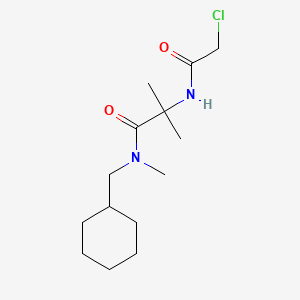
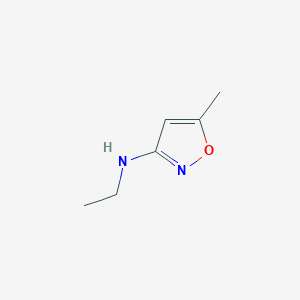
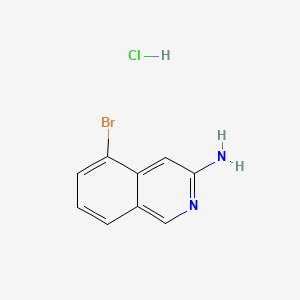
![6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13473522.png)
